molecular formula C10H15N3O2 B6143034 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid CAS No. 1049605-21-1

2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B6143034
CAS No.: 1049605-21-1
M. Wt: 209.24 g/mol
InChI Key: OOMFQOPPOSMFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid is a compound that features both an imidazole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with imidazole-4-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The cyclohexyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The compound may also interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

  • 2-(1-Aminocyclohexyl)acetic acid
  • Gabapentin
  • Cyclohexylamine derivatives

Comparison: 2-(1-Aminocyclohexyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both an imidazole ring and a cyclohexyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, gabapentin, which lacks the imidazole ring, has different pharmacological effects and applications. The imidazole ring in this compound allows for additional interactions with metal ions and biological targets, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

2-(1-aminocyclohexyl)-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-10(4-2-1-3-5-10)9-12-6-7(13-9)8(14)15/h6H,1-5,11H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMFQOPPOSMFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC=C(N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.